Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired thiazole compound through a series of steps that include cyclization and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share structural similarities with Methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate.
Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its diethoxymethyl group can enhance solubility and facilitate interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H17NO4S |
---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
methyl 2-(diethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H17NO4S/c1-5-15-11(16-6-2)9-12-7(3)8(17-9)10(13)14-4/h11H,5-6H2,1-4H3 |
InChI Key |
QEZZEPUYNDYGGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NC(=C(S1)C(=O)OC)C)OCC |
Origin of Product |
United States |
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